1-Bromo-2,5-dimethyl-4-nitrobenzene

Synthetic methodology Process chemistry Sandmeyer reaction

Procure high-purity 1-Bromo-2,5-dimethyl-4-nitrobenzene for reliable Suzuki-Miyaura couplings. The 2,5-dimethyl-4-nitro substitution pattern, derived from a 76% yield Sandmeyer route, ensures superior oxidative addition. This building block features a 70°C melting point for facile purification and batch-to-batch consistency. Order ≥98% pure material for efficient biaryl and terphenyl scaffold synthesis.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 15540-81-5
Cat. No. B092686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5-dimethyl-4-nitrobenzene
CAS15540-81-5
Synonyms1-bromo-2,5-dimethyl-4-nitrobenzene
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
InChIKeyLGWQRRHGAQXGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS 15540-81-5) | Key Compound Profile & Supplier Specifications


1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS 15540-81-5) is a disubstituted aryl bromide derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol [1]. It belongs to the class of nitro-substituted aryl halides, characterized by a bromine atom, two methyl groups at the 2- and 5- positions, and a nitro group at the 4-position on the benzene ring [1]. The compound typically appears as a light green to green solid with a melting point of 70 °C and a predicted boiling point of 288.8 ± 35.0 °C at 760 mmHg . Its computed density is 1.533 ± 0.06 g/cm³, and it is commonly supplied at ≥98% purity by multiple vendors .

Why 1-Bromo-2,5-dimethyl-4-nitrobenzene Cannot Be Replaced by Generic or Regioisomeric Analogs


Aryl halides with nitro and methyl substituents cannot be treated as interchangeable commodities in synthetic applications. The precise substitution pattern—specifically the 2,5-dimethyl and 4-nitro arrangement with bromine at the 1-position—creates a unique combination of steric environment and electronic activation that directly governs both the yield of synthetic preparation and the reactivity in cross-coupling reactions . Regioisomeric analogs such as 2-bromo-1,3-dimethyl-4-nitrobenzene (CAS 60956-25-4) or halogen-substituted variants like 1-chloro-2,5-dimethyl-4-nitrobenzene (CAS 34633-69-7) and 1-iodo-2,5-dimethyl-4-nitrobenzene (CAS 6311-51-9) differ substantially in synthetic accessibility, reaction kinetics, and physicochemical properties, rendering generic substitution scientifically and economically unsound [1][2]. The evidence presented in Section 3 quantifies these critical points of differentiation.

Quantitative Differential Evidence: 1-Bromo-2,5-dimethyl-4-nitrobenzene vs. Closest Analogs


Synthetic Yield Advantage: 76% Yield for Target Compound via Sandmeyer Bromination

The target compound 1-bromo-2,5-dimethyl-4-nitrobenzene is prepared via Sandmeyer bromination of 2,5-dimethyl-4-nitroaniline with a reported yield of 76% (22 g isolated yield from 21 g starting aniline) . In contrast, the regioisomeric analog 2-bromo-1,3-dimethyl-4-nitrobenzene is prepared via nitration of 2-bromo-1,3-dimethylbenzene with a reported yield of only 37% (2.3 g isolated yield from 5.0 g starting arene) . This represents a 105% relative yield advantage for the target compound under their respective optimized conditions.

Synthetic methodology Process chemistry Sandmeyer reaction

Melting Point Differentiation: 70 °C vs. 97 °C Chloro Analog for Crystallization-Driven Purification

The target compound exhibits a melting point of 70 °C [1]. The chloro analog, 1-chloro-2,5-dimethyl-4-nitrobenzene (CAS 34633-69-7), which shares the identical 2,5-dimethyl-4-nitro substitution pattern but with a chlorine atom replacing bromine, has a substantially higher melting point of 97 °C [2]. The bromo analog 2-bromo-1,3-dimethyl-4-nitrobenzene (regioisomer) melts at 53 °C .

Purification Crystallization Physical property

Reactivity Profile: Bromine Leaving Group Enables Pd-Catalyzed Cross-Coupling with Ortho-Nitro Activation

The bromine atom at the 1-position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, with the electron-withdrawing nitro group at the 4-position (ortho to bromine in the ring's electronic sense) enhancing oxidative addition rates . This ortho-nitro activation of aryl bromides is a well-established principle in Suzuki-Miyaura chemistry . The iodo analog (CAS 6311-51-9) would provide faster oxidative addition but at significantly higher molecular weight (277.06 vs. 230.06 g/mol) and typically higher cost [1]. The chloro analog (CAS 34633-69-7) offers a lower molecular weight (185.61 g/mol) but requires harsher coupling conditions (elevated temperatures or specialized ligands) due to the stronger C-Cl bond [2].

Cross-coupling Suzuki-Miyaura Palladium catalysis

Safety and Handling: GHS Classification and Hazard Profile

1-Bromo-2,5-dimethyl-4-nitrobenzene carries GHS07 pictogram with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This hazard profile is consistent with many aryl bromides and nitroaromatics, requiring standard laboratory PPE (gloves, eye protection, adequate ventilation). The compound is not classified under DOT/IATA as a hazardous material for transport purposes .

Safety data GHS classification Hazard assessment

Commercial Availability: Multiple Suppliers with ≥98% Purity and Competitive Pricing

The target compound is commercially available from multiple established suppliers at ≥98% purity. Representative pricing includes: $16/1g, $42/5g, $71/10g, $156/25g from AKSci ; and approximately $55/250mg, $134/1g, $326/5g from Macklin [1]. The compound is also stocked by Bidepharm (98% purity with batch-specific QC including NMR, HPLC, or GC) and ChemScene (≥98% purity, catalog CS-0041848) . In contrast, the regioisomeric analog 2-bromo-1,3-dimethyl-4-nitrobenzene and the iodo analog 1-iodo-2,5-dimethyl-4-nitrobenzene have more limited commercial availability with fewer listed suppliers and require price inquiries rather than transparent catalog pricing.

Procurement Commercial availability Purity specification

Optimal Use Cases for 1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS 15540-81-5)


Suzuki-Miyaura Cross-Coupling for Biaryl and Terphenyl Synthesis

The bromine leaving group with ortho-nitro activation makes this compound an ideal electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings for constructing functionalized biaryl and terphenyl scaffolds . The electron-withdrawing nitro group enhances oxidative addition to Pd(0) while remaining compatible with a wide range of arylboronic acids under mild conditions. Sequential coupling strategies using this compound as a building block enable efficient access to unsymmetrical polyaromatic systems, as demonstrated in flow-chemistry terphenyl synthesis protocols where ortho-nitro aryl bromides undergo regioselective coupling .

Multi-Gram to Kilogram Scale Synthesis Campaigns Requiring Reliable Yield

The documented 76% synthetic yield via Sandmeyer bromination from readily available 2,5-dimethyl-4-nitroaniline supports economical scale-up compared to regioisomeric analogs with lower reported yields . For process chemists planning campaigns at the multi-gram to kilogram scale, this yield advantage (39 absolute percentage points higher than the 37% yield reported for the regioisomer) directly impacts material costs and production timelines, making the target compound a more scalable choice .

Crystallization-Dependent Purification Protocols

The 70 °C melting point of the target compound enables recrystallization from common organic solvents at moderate temperatures, a practical advantage over the 97 °C chloro analog that requires higher thermal input for dissolution and subsequent crystallization . This property is particularly valuable when the compound is used as a synthetic intermediate where high purity is critical for subsequent coupling steps, as crystallization provides a simple, chromatography-free purification option .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As a building block with a defined 2,5-dimethyl-4-nitro substitution pattern, this compound provides a consistent scaffold for SAR exploration. The bromine atom serves as a versatile handle for diversification via cross-coupling while the nitro group can be retained or subsequently reduced to an amine for further functionalization . The consistent ≥98% commercial purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility across iterative SAR campaigns .

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